2-(3,5-dimethylphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine class, characterized by a 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione core. Its structure includes a 3,5-dimethylphenyl group at position 2 and an oxan-3-ylmethyl (tetrahydropyran-3-ylmethyl) substituent at position 2. While its specific biological targets remain under investigation, benzothiadiazines are known for roles in phosphodiesterase (PDE) inhibition, particularly PDE4, which is implicated in inflammatory diseases like asthma and COPD .
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-4-(oxan-3-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-15-10-16(2)12-18(11-15)23-21(24)22(13-17-6-5-9-27-14-17)19-7-3-4-8-20(19)28(23,25)26/h3-4,7-8,10-12,17H,5-6,9,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKTYFGFDGTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCOC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives
Key Observations:
- Substituent Effects: The target compound’s 3,5-dimethylphenyl group is less sterically hindered than the 3,5-di-tert-butyl-4-hydroxybenzyl group in analogues. This may reduce antioxidant activity (due to the absence of a phenolic -OH group) but improve metabolic stability .
- Oxan-3-ylmethyl vs.
Comparison with Non-Benzothiadiazine Heterocycles
Bis(morpholino-1,3,5-triazine) Derivatives (): The compound in features a triazine core with morpholino substituents. While structurally distinct from benzothiadiazines, the morpholino group shares similarities with the oxan-3-ylmethyl group in terms of oxygen-containing heterocycles. However, the triazine core lacks the sulfonamide moiety, which is critical for the benzothiadiazine’s electronic profile and PDE4 binding .
Pharmacological and Mechanistic Insights
- PDE4 Inhibition: highlights that N1-substituted benzothiadiazines achieve PDE4 inhibition via interactions with the catalytic domain. Molecular modeling suggests that bulkier substituents (e.g., 3,5-di-tert-butyl) may enhance hydrophobic binding but reduce selectivity. The target compound’s smaller 3,5-dimethylphenyl group might favor selectivity over potency .
- Duration of Action: Unlike the long-lasting kappa opioid antagonist nor-BNI (), benzothiadiazines typically exhibit shorter durations due to reversible enzyme inhibition. This contrast underscores the importance of target engagement mechanisms in pharmacokinetics .
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